molecular formula C10H13BFN3O2 B7952494 (1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid

(1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid

Cat. No.: B7952494
M. Wt: 237.04 g/mol
InChI Key: ONCFOXYZZZJZGY-UHFFFAOYSA-N
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Description

(1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is a boronic acid derivative that features a benzotriazole ring substituted with a tert-butyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid typically involves the formation of the benzotriazole ring followed by the introduction of the boronic acid moiety. One common method involves the reaction of 1-tert-butyl-6-fluoro-1,2,3-benzotriazole with a boronic acid derivative under suitable conditions to yield the desired product. The reaction conditions often include the use of a palladium catalyst and a base in an organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis efficiently .

Chemical Reactions Analysis

Types of Reactions

(1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and other side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.

Scientific Research Applications

(1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological systems due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of (1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including as a sensor for detecting sugars and other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative used in similar applications.

    4-Fluorophenylboronic acid: Another fluorinated boronic acid with similar reactivity.

    1-tert-Butyl-1H-benzotriazole: A related compound without the boronic acid group, used in corrosion inhibitors and other applications.

Uniqueness

(1-tert-Butyl-6-fluoro-1,2,3-benzotriazol-5-yl)boronic acid is unique due to the combination of the benzotriazole ring, the tert-butyl group, and the boronic acid moiety. This unique structure imparts specific reactivity and stability, making it valuable in specialized applications where other boronic acids may not be as effective.

Properties

IUPAC Name

(1-tert-butyl-6-fluorobenzotriazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFN3O2/c1-10(2,3)15-9-5-7(12)6(11(16)17)4-8(9)13-14-15/h4-5,16-17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCFOXYZZZJZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1F)N(N=N2)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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